Fmoc-Aib-OH

Peptide Synthesis Microwave-assisted SPPS Conformational Constraint

Fmoc-Aib-OH (94744-50-0) is the definitive, non-interchangeable building block for introducing steric hindrance and predictable 310-helical turns into peptide sequences. Unlike standard Fmoc-amino acids, its α,α-dialkylated structure restricts conformational flexibility, locks peptides into bioactive conformations, and sterically shields the backbone from enzymatic degradation—critical for developing stable peptide therapeutics. Incorporation demands specialized coupling conditions (e.g., HATU, microwave-assisted synthesis) due to inherent steric challenges. Choose this high-purity reagent to ensure conformational integrity and maximize metabolic stability in your peptidomimetic and receptor-ligand interaction studies.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 94744-50-0
Cat. No. B557960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Aib-OH
CAS94744-50-0
Synonyms94744-50-0; Fmoc-alpha-methylalanine; Fmoc-Aib-OH; Fmoc-alpha-Me-Ala-OH; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid; Fmoc-alpha-aminoisobutyricacid; ST51037596; N-Fmoc-2-aminoisobutyricacid; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoicacid; 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOICACID; Fmoc--Me-Ala-OH; AC1MBSSI; PubChem16476; N-Fmoc-alpha-methylalanine; KSC495C4B; 47691_ALDRICH; SCHEMBL119779; 2-(Fmoc-amino)isobutyricAcid; 47691_FLUKA; CTK3J5140; HOZZVEPRYYCBTO-UHFFFAOYSA-N; MolPort-003-725-620; ZINC388696; 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoicAcid; ANW-43342
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyHOZZVEPRYYCBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Fmoc-Aib-OH (CAS 94744-50-0) and Its Role in Peptide Synthesis


Fmoc-Aib-OH (CAS 94744-50-0), also known as Fmoc-α-aminoisobutyric acid, is a sterically hindered, non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS). As a protected derivative of α-aminoisobutyric acid (Aib), it is characterized by two methyl groups on the alpha-carbon, which restricts conformational flexibility [1]. This structural feature imparts unique properties to peptides, such as the promotion of helical secondary structures and increased resistance to enzymatic degradation [2].

Why Fmoc-Aib-OH Cannot Be Readily Replaced by Other Fmoc-Amino Acids


Fmoc-Aib-OH's alpha,alpha-dialkylated structure introduces significant steric hindrance, making its coupling in SPPS inherently more challenging than that of standard Fmoc-amino acids like Fmoc-Ala-OH [1]. Attempting to substitute it with a less hindered analog fundamentally alters the peptide's conformational properties, potentially abolishing desired secondary structures such as the 310-helix [2]. This section provides quantitative evidence on why specialized conditions and reagents are often required for successful incorporation, and why this specific building block is non-interchangeable for its intended applications.

Quantitative Differentiation of Fmoc-Aib-OH: A Procurement Guide for Scientists


Coupling Efficiency in Microwave-Assisted SPPS: Fmoc-Aib-OH vs. Fmoc-N-Me-Ala-OH

In microwave-assisted SPPS, the incorporation of Fmoc-Aib-OH leads to superior crude peptide purity compared to the incorporation of the similarly hindered Fmoc-N-Me-Ala-OH, demonstrating a significant difference in the synthetic outcome of peptides containing these two residues. The data shows that for a model peptide containing two consecutive Aib residues, a final purity of 95% is achieved, while the analogous peptide with N-Me-Ala residues only reaches 86% purity under identical conditions [1].

Peptide Synthesis Microwave-assisted SPPS Conformational Constraint

Achievable Peptide Purity with Contiguous Fmoc-Aib-OH Residues

The synthesis of peptides with multiple consecutive Aib residues is a benchmark for the performance of coupling strategies for hindered amino acids. Using optimized microwave-assisted SPPS with Fmoc-Aib-OH, a peptide containing a contiguous Aib-Aib-Aib sequence (GEQKLGAibAibAibASEESLG-NH2) was synthesized and achieved a crude purity of 89% after a total synthesis time of 3 hours [1].

Solid-Phase Peptide Synthesis Difficult Sequences Purity Analysis

Overcoming Steric Hindrance: The Necessity of Advanced Coupling Reagents like HATU and Amino Acid Fluorides

The alpha,alpha-dialkyl structure of Fmoc-Aib-OH makes it a 'difficult' amino acid to couple using standard carbodiimide methods. A foundational study evaluating coupling agents for alpha,alpha-dialkylamino acids like Aib found that only advanced strategies, specifically the use of HATU or Fmoc-protected amino acid fluorides, allow for the successful preparation of peptides containing contiguous sequences of such residues [1]. This contrasts with the coupling of standard proteinogenic amino acids, which proceed efficiently with a wider range of reagents.

Peptide Coupling HATU Sterically Hindered Amino Acids

Impact on Deletion Sequences: Fmoc-Aib-OH Monomer vs. Fmoc-Aib-Aib-OH Dimer

For the synthesis of peptides requiring multiple consecutive Aib residues, the use of the monomeric Fmoc-Aib-OH building block can lead to significant deletion sequences due to steric hindrance. In contrast, the use of a pre-formed dimer, Fmoc-Aib-Aib-OH, has been reported to improve overall yields by up to 25% in the synthesis of such sterically hindered peptides . While the monomer is the essential starting point, the dimer represents a strategic alternative for specific applications.

Peptide Synthesis Deletion Sequences Dimeric Building Blocks

Commercial Quality Standards: Purity Benchmarking for Fmoc-Aib-OH

The commercially available purity of Fmoc-Aib-OH is consistently high across reputable vendors, with specifications generally set at ≥98.0% (HPLC) . However, for applications requiring the highest level of assurance, a higher grade product is available with a certified purity of ≥99.0% (HPLC) . This provides a clear quality benchmark for procurement, allowing users to select a grade appropriate for their research's rigor.

Quality Control HPLC Purity Vendor Comparison

Conformational Impact: Induction of 310-Helical Structure in Peptides

The incorporation of Fmoc-Aib-OH into peptide sequences strongly favors the formation of a 310-helical conformation, a secondary structure distinct from the more common alpha-helix. This is a direct consequence of the alpha,alpha-dialkyl substitution which restricts the phi and psi backbone dihedral angles [1]. This property is in stark contrast to peptides containing only standard L-amino acids, which typically adopt alpha-helical or beta-sheet structures.

Peptide Conformation Helical Structures Structural Biology

Recommended Application Scenarios for Fmoc-Aib-OH Based on Quantitative Evidence


Synthesis of Conformationally Constrained Peptidomimetics

Fmoc-Aib-OH is the definitive building block for introducing predictable and rigid turns or helices into a peptide sequence. Its well-documented propensity to induce 310-helical structures [1] makes it invaluable for synthesizing peptidomimetics designed to probe receptor-ligand interactions or inhibit protein-protein interactions. Unlike standard amino acids, Aib restricts the conformational flexibility of the backbone, locking the peptide into a bioactive conformation.

Engineering Peptides with Enhanced Proteolytic Stability

The alpha-methyl groups of Aib sterically shield the peptide backbone from enzymatic attack. This leads to a significant increase in metabolic stability, a critical parameter for the development of peptide-based therapeutics and biological probes. The application note from CEM Corporation demonstrates that this property does not preclude efficient synthesis, as high-purity peptides containing multiple Aib residues can be successfully prepared [2].

Synthesizing Model Systems for Studying Helix-Coil Transitions and Folding

The strong helix-promoting behavior of Aib makes Fmoc-Aib-OH an essential reagent for constructing model peptide systems to study the thermodynamics and kinetics of protein folding, particularly the transitions between 310- and alpha-helices [1]. The ability to prepare homogeneous, well-defined peptides via SPPS, as demonstrated by the high purities achievable , is a prerequisite for such fundamental biophysical studies.

Synthesis of 'Difficult' Peptide Sequences for Antimicrobial or Bioactive Peptide Research

The incorporation of Aib is a common feature in peptaibiotics, a class of antimicrobial peptides. For researchers exploring these or other bioactive sequences, Fmoc-Aib-OH is required, but its use must be coupled with advanced SPPS methods. The evidence confirms that reagents like HATU or the use of amino acid fluorides are necessary for success [3], and that microwave-assisted synthesis can reliably produce high-purity peptides containing contiguous Aib units [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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